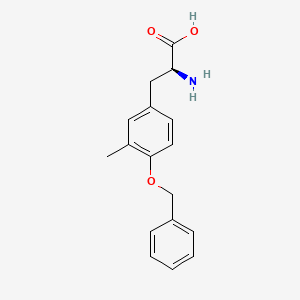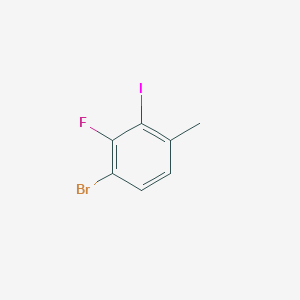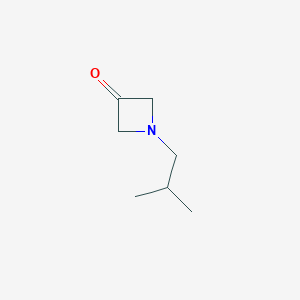
1-Isobutylazetidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutylazetidin-3-one is a four-membered nitrogen-containing heterocycle This compound is part of the azetidine family, which is known for its strained ring structure, making it highly reactive and of significant interest in synthetic organic chemistry
準備方法
Synthetic Routes and Reaction Conditions: 1-Isobutylazetidin-3-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often employ catalysts and optimized reaction conditions to ensure high yields and purity. For example, the use of organometal reagents in the presence of copper catalysts has been reported to rapidly provide bis-functionalized azetidines .
化学反応の分析
Types of Reactions: 1-Isobutylazetidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The strained ring structure makes it particularly susceptible to nucleophilic attacks and ring-opening reactions.
Common Reagents and Conditions:
Substitution: Reactions with phenylmagnesium bromide or triphenylphosphinemethylene can yield substituted azetidines.
Major Products: The major products formed from these reactions include various substituted azetidines and azetidin-3-ols, which can be further functionalized for diverse applications .
科学的研究の応用
1-Isobutylazetidin-3-one has found applications in several scientific research fields:
作用機序
The mechanism of action of 1-Isobutylazetidin-3-one involves its interaction with specific molecular targets and pathways. The strained ring structure allows it to act as a reactive intermediate in various biochemical processes. It can interact with enzymes and receptors, leading to the modulation of biological pathways .
類似化合物との比較
Azetidine: A simpler four-membered nitrogen-containing ring without the isobutyl substitution.
Pyrrolidine: A five-membered nitrogen-containing ring, less strained and more stable than azetidine.
Oxetane: A four-membered oxygen-containing ring, similar in size but different in reactivity due to the presence of oxygen.
Uniqueness: 1-Isobutylazetidin-3-one is unique due to its specific substitution pattern and the resulting chemical properties. The isobutyl group enhances its reactivity and potential for functionalization, making it a valuable compound in synthetic chemistry .
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
1-(2-methylpropyl)azetidin-3-one |
InChI |
InChI=1S/C7H13NO/c1-6(2)3-8-4-7(9)5-8/h6H,3-5H2,1-2H3 |
InChIキー |
UUFVONMGOWPSOL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)
![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
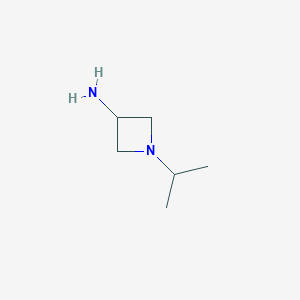
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
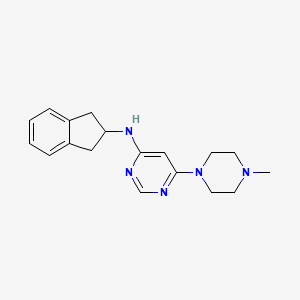
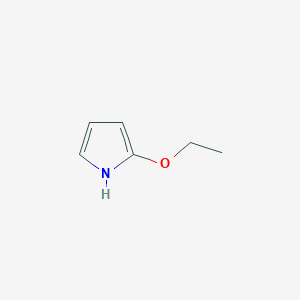
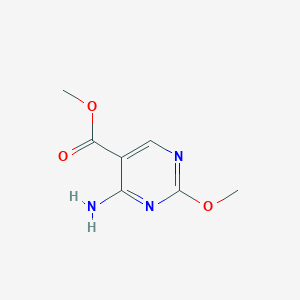
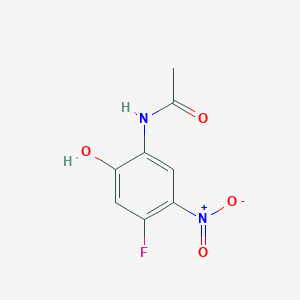

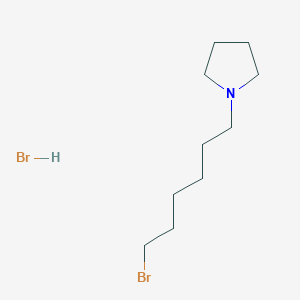
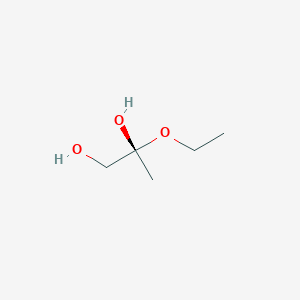
![Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15072886.png)
